Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
Overview
Description
2,3-Dichloro-5-(trifluoromethyl)pyridine is reported as an intermediate of herbicide . It’s a key ingredient for the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . One method involves palladium-catalyzed monoalkoxycarbonylation . Another method involves direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-5-(trifluoromethyl)pyridine is C6H2Cl2F3N . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridine is known for its stability and reactivity, which makes it suitable for use in various chemical reactions . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .Physical and Chemical Properties Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridine is a pale yellow liquid with a boiling point of 169-171°C . It is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone .Scientific Research Applications
Synthetic Route Development
The compound has been instrumental in developing practical and efficient synthetic routes for key intermediates in pharmaceuticals and agrochemicals. For instance, its derivatives have been used to synthesize dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its role in creating compounds with potential therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).
Ligand Synthesis
It serves as a crucial building block for synthesizing tridentate ligands, especially those well-suited for complexing with lanthanide(III) cations. This has implications for various scientific fields, including materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).
Organic Compound Stability
Studies have focused on the stability of various organic compounds derived from or related to this chemical, particularly in the context of High-Performance Liquid Chromatography (HPLC) analysis. These studies are vital for understanding the shelf life and proper storage conditions of these compounds (Kažoka, Krauze, & Vilums, 2007).
Pesticide Synthesis
Its derivatives are commonly used in the synthesis of various pesticides, showcasing its importance in the agricultural sector. This includes its role in synthesizing insecticides, herbicides, and bactericides, which are crucial for crop protection and yield improvement (Lu Xin-xin, 2006).
Mechanism of Action
Target of Action
It is reported to be an intermediate in the production of certain agrochemicals .
Mode of Action
It is known that the compound undergoes palladium-catalyzed monoalkoxycarbonylation .
Biochemical Pathways
It is involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Its physical properties such as boiling point (80 °c/20 mmhg) and density (1549 g/mL at 25 °C) are reported .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. For instance, it has been reported to interact with enzymes involved in the synthesis of herbicides and insecticides, acting as an intermediate in these biochemical processes .
Cellular Effects
The effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function include alterations in metabolic activity and gene expression, which can persist even after the compound has been degraded .
Dosage Effects in Animal Models
The effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For instance, it has been shown to participate in pathways related to the synthesis of herbicides and insecticides, where it acts as a key intermediate .
Transport and Distribution
Within cells and tissues, Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is critical for its activity and function. It is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
methyl 2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c1-22-12(21)8-2-6(4-20-11(8)15)10-9(14)3-7(5-19-10)13(16,17)18/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVMKPCFFGICZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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